2-((4-(Pyridine-3-sulfonamido)but-2-yn-1-yl)oxy)benzamide
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Overview
Description
2-((4-(Pyridine-3-sulfonamido)but-2-yn-1-yl)oxy)benzamide is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a pyridine ring, a sulfonamide group, and a benzamide moiety.
Preparation Methods
The synthesis of 2-((4-(Pyridine-3-sulfonamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the coupling of a pyridine derivative with a sulfonamide, followed by the addition of a but-2-yn-1-yl group and subsequent reaction with benzamide. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-((4-(Pyridine-3-sulfonamido)but-2-yn-1-yl)oxy)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((4-(Pyridine-3-sulfonamido)but-2-yn-1-yl)oxy)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound has shown potential in biological studies, particularly in understanding enzyme interactions and protein binding.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-((4-(Pyridine-3-sulfonamido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes, potentially inhibiting their activity. The pyridine ring can enhance the compound’s binding affinity to certain proteins, thereby modulating biological pathways. The exact pathways and molecular targets are still under investigation, but initial studies suggest significant potential in therapeutic applications.
Comparison with Similar Compounds
When compared to similar compounds, 2-((4-(Pyridine-3-sulfonamido)but-2-yn-1-yl)oxy)benzamide stands out due to its unique combination of functional groups. Similar compounds include:
Pyridine derivatives: These compounds share the pyridine ring but may lack the sulfonamide or benzamide groups.
Sulfonamides: These compounds contain the sulfonamide group but differ in other structural aspects.
Benzamides: These compounds have the benzamide moiety but may not include the pyridine or sulfonamide groups. The uniqueness of this compound lies in its multi-functional structure, which allows for diverse applications and interactions in various fields.
Properties
IUPAC Name |
2-[4-(pyridin-3-ylsulfonylamino)but-2-ynoxy]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c17-16(20)14-7-1-2-8-15(14)23-11-4-3-10-19-24(21,22)13-6-5-9-18-12-13/h1-2,5-9,12,19H,10-11H2,(H2,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKYVKPHNQBAJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNS(=O)(=O)C2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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